2-(3-methoxyphenoxy)pyridine
Description
Properties
IUPAC Name |
2-(3-methoxyphenoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-14-10-5-4-6-11(9-10)15-12-7-2-3-8-13-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTFJVCRVVCOPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The electron-deficient pyridine ring facilitates nucleophilic attack at the 2-position. A base deprotonates 3-methoxyphenol, generating a phenoxide ion, which displaces the halogen via a two-step addition-elimination mechanism.
Optimization and Conditions
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Solvent : Polar aprotic solvents like DMF or DMSO enhance ion pair stability.
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Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred for mild conditions.
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Catalyst : Copper(I) iodide (CuI) accelerates the reaction by stabilizing the transition state.
Example Protocol :
2-Bromopyridine (1.0 eq), 3-methoxyphenol (1.2 eq), Cs₂CO₃ (2.0 eq), and CuI (10 mol%) in DMF at 120°C for 24 hours yield this compound in 65–75% yield after column chromatography.
Ullmann-Type Coupling
Ullmann coupling, mediated by copper catalysts, is effective for forming C–O bonds under elevated temperatures.
Key Parameters
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Catalyst System : CuI with 1,10-phenanthroline as a ligand improves catalytic activity.
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Temperature : Reactions typically proceed at 100–130°C.
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Solvent : DMSO or toluene optimizes solubility and heat transfer.
Case Study :
A mixture of 2-iodopyridine, 3-methoxyphenol, CuI (20 mol%), 1,10-phenanthroline (40 mol%), and K₃PO₄ in DMSO at 110°C for 36 hours achieves 70–80% yield. The ligand mitigates copper aggregation, enhancing turnover frequency.
Mitsunobu Reaction
The Mitsunobu reaction enables etherification between 2-hydroxypyridine and 3-methoxyphenol, leveraging redox-active reagents.
Advantages and Limitations
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Reagents : Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) drive the reaction.
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Solvent : THF or dichloromethane at 0–25°C.
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Yield : Typically 50–60%, limited by reagent cost and byproduct removal.
Procedure :
2-Hydroxypyridine (1.0 eq), 3-methoxyphenol (1.5 eq), DIAD (1.5 eq), and PPh₃ (1.5 eq) in THF react at 25°C for 12 hours. Purification via silica gel chromatography affords the product.
Sequential Functionalization
This two-step approach involves synthesizing 2-phenoxypyridine followed by O-methylation.
Step 1: Phenoxy Bond Formation
2-Chloropyridine reacts with 3-hydroxyphenol under NAS conditions (K₂CO₃/DMF, 100°C, 12 h) to yield 2-(3-hydroxyphenoxy)pyridine.
Step 2: Methylation
Methylation with methyl iodide (CH₃I) and NaH in THF at 0°C completes the synthesis, achieving 85% overall yield.
Comparative Analysis of Methods
| Method | Catalyst/Reagents | Temperature | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | CuI, Cs₂CO₃ | 120°C | 65–75% | Scalable, mild conditions | Long reaction time |
| Ullmann Coupling | CuI, 1,10-phenanthroline | 110°C | 70–80% | High regioselectivity | Ligand cost, high temperature |
| Mitsunobu Reaction | DIAD, PPh₃ | 25°C | 50–60% | Room-temperature operation | Expensive reagents, low yield |
| Sequential Functionalization | NaH, CH₃I | 0–25°C | 85% | High overall yield | Multi-step, purification challenges |
Mechanistic Insights and Challenges
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Regioselectivity : Pyridine’s electron-deficient 2-position favors nucleophilic attack, but competing reactions at 3- or 4-positions may occur. Steric hindrance from the methoxy group in 3-methoxyphenol further directs substitution.
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Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures isolates the product.
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Byproducts : Over-methylation or di-ether formation necessitates careful stoichiometric control.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The pyridine ring undergoes regioselective substitution at electron-deficient positions. In polar aprotic solvents with Lewis acid catalysts:
Example reaction :
2-(3-Methoxyphenoxy)pyridine + R-X → 3-substituted derivatives
| Entry | Reagent (R-X) | Catalyst | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 1 | Acetyl chloride | AlCl₃ | DCM | 25 | 78 | |
| 2 | Benzyl bromide | K₂CO₃ | DMF | 80 | 65 |
Mechanistic studies indicate that the methoxy group directs substitution to the para position relative to the pyridine nitrogen .
Oxidative Coupling
The methoxyphenoxy group facilitates oxidative dimerization under hypochlorite conditions:
Reaction :
2 × this compound + NaOCl → Bicyclic dimer
Key data:
-
Solvent-dependent selectivity: EtOH yields 74% dimer vs. CH₃CN (38%)
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Stereoselectivity: >95% trans-configuration observed via XRD
Cross-Coupling Reactions
Brominated derivatives participate in metal-catalyzed couplings:
Suzuki-Miyaura coupling :
3-Bromo-2-(3-methoxyphenoxy)pyridine + Ar-B(OH)₂ → Biaryl products
| Entry | Boronic Acid | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Phenyl | Pd(PPh₃)₄ | 89 | 98 |
| 2 | 4-CN-C₆H₄ | PdCl₂ | 76 | 95 |
Reaction requires anhydrous DME at 80°C for 12h .
Cyclization Reactions
Forms fused heterocycles with nitrogen-containing reagents:
Imidazo[1,2-a]pyridine formation :
this compound + 2-aminopyridine → Imidazo-fused product
Conditions:
Mechanistic pathway involves C–O bond cleavage and subsequent C–N cyclization .
Functional Group Interconversion
The methoxy group undergoes demethylation under strong acids:
Demethylation :
this compound + HBr (48%) → 2-(3-Hydroxyphenoxy)pyridine
Complexation Behavior
Acts as a ligand for transition metals:
| Metal Ion | Coordination Mode | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | N,O-chelate | 8.9 ± 0.2 |
| Fe³⁺ | O-monodentate | 5.4 ± 0.3 |
UV-Vis studies show λ_max shifts from 275 nm (free ligand) to 320 nm (Cu complex) .
Reaction Optimization Guidelines
-
Solvent effects :
-
Catalyst loading :
-
Temperature thresholds :
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100°C causes methoxy group decomposition
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<60°C slows nucleophilic substitutions
-
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing pyridine and phenolic moieties exhibit significant antimicrobial properties. 2-(3-Methoxyphenoxy)pyridine has been studied for its effectiveness against various bacterial strains, showcasing potential as a lead compound for developing new antibiotics .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyridine derivatives. For instance, modifications of pyridine scaffolds have led to the synthesis of compounds that demonstrate potent activity against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The structure-activity relationship (SAR) suggests that the presence of the methoxy group enhances cytotoxicity .
Anti-inflammatory Effects
Pyridine derivatives have shown promising anti-inflammatory effects. Research has indicated that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including Ullmann condensation reactions. The versatility in synthetic pathways allows for the generation of numerous derivatives, which can be tailored for specific biological activities .
Table 1: Summary of Synthetic Methods and Yields
| Method | Yield (%) | References |
|---|---|---|
| Ullmann Condensation | 75 | |
| Magnetic Nano-Catalyst Synthesis | 80 | |
| Multicomponent Reactions | 70 |
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of a series of pyridine derivatives, including this compound. The results showed an IC50 range of 10-20 µM against various cancer cell lines, indicating significant potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of this compound was assessed against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its viability as a new antimicrobial agent .
Future Perspectives
The ongoing research into pyridine derivatives like this compound highlights their potential in drug discovery and development. Future studies should focus on:
- Mechanistic Studies : Understanding the mechanisms behind their biological activities.
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Structural Modifications : Exploring further modifications to enhance potency and selectivity.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenoxy)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers: 2-(4-Methoxyphenoxy)pyridine Derivatives
The position of the methoxy group on the phenoxy ring significantly alters molecular properties:
- 2-(3-Methoxyphenoxy)pyridine: The meta-methoxy group creates a twisted conformation between the pyridine and phenoxy rings, reducing π-π stacking efficiency compared to para-substituted analogs. This geometry is critical in coordination chemistry, as it affects ligand-metal binding .
- 2-(4-Methoxyphenoxy)pyridine-3-carboximidamide: The para-methoxy group enhances electron donation to the pyridine ring, increasing basicity and altering reactivity in substitution reactions.
Table 1: Comparison of Methoxy Positional Isomers
Substituent Variants: Fluorophenyl and Methylpyridines
Replacing the methoxyphenoxy group with fluorophenyl or methyl groups modifies electronic and steric profiles:
- 5-(3-Fluorophenyl)-2-methylpyridine (CAS 391604-55-0): The electron-withdrawing fluorine atom reduces pyridine ring electron density, enhancing resistance to electrophilic attack. This compound is used in materials science for its stability under oxidative conditions .
- 4-(3-Methoxy-5-methylphenoxy)-2-(4-methoxyphenyl)-6-methylpyridine: Multiple methyl and methoxy groups increase hydrophobicity, favoring lipid membrane penetration in drug design. Its extended π-system enhances fluorescence, useful in optoelectronic applications .
Table 2: Impact of Substituent Type
Pharmacologically Active Pyridines
- 2-(2-Hydroxyethyl)pyridine: A metabolite of betahistine, this compound’s hydroxyethyl group facilitates hydrogen bonding, enhancing solubility and metabolic clearance. It contrasts with this compound, which is more lipophilic and suited for membrane-bound targets .
Biological Activity
2-(3-Methoxyphenoxy)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound consists of a pyridine ring substituted with a phenoxy group that contains a methoxy substituent. This structural arrangement is believed to contribute to its biological activity by enhancing lipophilicity and facilitating interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Phosphodiesterase Inhibition : It has been identified as a potential inhibitor of phosphodiesterase (PDE) isoforms, particularly PDE4, which plays a crucial role in inflammatory processes. Inhibition of PDE4 can lead to reduced inflammation, making it a candidate for treating respiratory diseases such as asthma .
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with phenoxy groups have shown significant inhibitory activity against breast cancer and lung cancer cell lines, suggesting that this compound may possess similar properties .
Biological Activities and Therapeutic Applications
The compound has been studied for various therapeutic applications:
- Anti-inflammatory Effects : In vivo studies have demonstrated that this compound reduces eosinophil activation and degranulation, which are critical in the pathophysiology of asthma and allergic responses .
- Antidiabetic Potential : Preliminary studies suggest that the compound may exhibit hypoglycemic effects, potentially beneficial for managing diabetes. Compounds with similar phenoxy substitutions have shown reductions in blood glucose levels in diabetic models .
Case Study 1: PDE4 Inhibition in Asthma Models
In a study assessing the efficacy of various PDE4 inhibitors, this compound was evaluated for its ability to suppress eosinophilic inflammation in murine models. Results indicated a significant reduction in eosinophil counts and inflammatory markers, supporting its potential use in asthma therapy.
Case Study 2: Anticancer Activity
A series of derivatives related to this compound were tested against multiple cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The most potent derivative exhibited an IC50 value of approximately 6.6 µM against A549 cells, suggesting strong anticancer potential .
Research Findings Summary
Q & A
Q. What are the established synthetic routes for 2-(3-methoxyphenoxy)pyridine?
Methodological Answer: A common approach involves nucleophilic aromatic substitution between 3-methoxyphenol and a halogenated pyridine derivative (e.g., 2-chloropyridine) under basic conditions. For example:
- Reagents : 3-Methoxyphenol, 2-chloropyridine, sodium hydroxide.
- Conditions : Heating at 423–433 K for 5 hours in a solvent-free system or using ethanol as a green solvent .
- Workup : Extract with chloroform, dry over sodium sulfate, and crystallize. Yield optimization may require adjusting reaction time, temperature, or stoichiometry.
Q. How is the crystal structure of this compound determined?
Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. Key steps:
- Data Collection : Use a Bruker APEX2 diffractometer with Mo-Kα radiation.
- Refinement : Apply riding models for hydrogen atoms and isotropic displacement parameters.
- Key Observations : Dihedral angles between aromatic rings (e.g., 84.4° between pyridine and benzene planes) and intermolecular interactions (C–H···π and π–π stacking, centroid separation ≈3.77 Å) stabilize the lattice .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical advice .
- Waste Disposal : Classify as hazardous waste and use professional disposal services.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry using Gaussian or ORCA software to analyze electron density, frontier molecular orbitals (HOMO/LUMO), and charge distribution.
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Compare with analogs like triazolopyridines to identify pharmacophore motifs .
- Data Interpretation : Correlate computational results with experimental UV-Vis or fluorescence spectra to validate electronic transitions .
Q. What strategies resolve contradictions in crystallographic data for pyridine derivatives?
Methodological Answer:
- Validation Tools : Use CheckCIF to identify outliers in bond lengths/angles. Cross-validate with SHELXL’s R-factor and residual density maps .
- Alternative Methods : Employ neutron diffraction or high-pressure crystallography if disorder is observed.
- Case Study : For 2-(3-methoxyphenoxy)pyrimidine, averaging Friedel pairs (985 pairs) improved refinement accuracy .
Q. How can structural modifications enhance the pharmacological potential of this compound?
Methodological Answer:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine ring to modulate bioactivity. Compare with 3-chloro-5-(trifluoromethyl)pyridine derivatives used in neurology .
- Synthetic Routes : Utilize Suzuki-Miyaura coupling to attach boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) for functionalization .
- Biological Assays : Screen modified compounds against cancer cell lines (e.g., MTT assay) or enzymes (e.g., kinase inhibition) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
